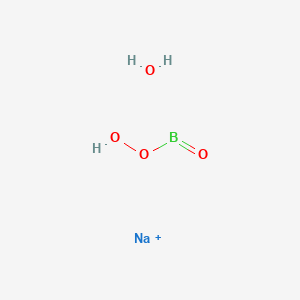
Sodium;hydroperoxy(oxo)borane;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Sodium;hydroperoxy(oxo)borane;hydrate can be synthesized through the reaction of borax (sodium tetraborate) with hydrogen peroxide in the presence of a mineral acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods involve the crystallization of sodium perborate from aqueous solutions, followed by drying to obtain the hydrate form .
Analyse Chemischer Reaktionen
Sodium;hydroperoxy(oxo)borane;hydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to form borates and hydrogen peroxide.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common reagents used in these reactions include acetic acid, methanol, and tungstophosphoric acid. Major products formed from these reactions include carboxylic acids, amides, and N-oxides .
Wissenschaftliche Forschungsanwendungen
Sodium;hydroperoxy(oxo)borane;hydrate has a wide range of scientific research applications:
Biology: It is employed in the oxidation of biological molecules and in the preparation of certain biochemical reagents.
Wirkmechanismus
The mechanism of action of sodium;hydroperoxy(oxo)borane;hydrate involves the release of active oxygen species, such as hydrogen peroxide, upon dissolution in water. These oxygen species can then participate in various oxidation reactions, targeting specific molecular pathways and functional groups. The compound’s ability to generate hydroperoxide anions at lower pH levels enhances its reactivity in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Sodium;hydroperoxy(oxo)borane;hydrate can be compared with other boron-containing compounds such as:
Sodium borohydride (NaBH4): Used as a reducing agent in organic synthesis and hydrogen storage.
Ammonia borane (NH3BH3): Utilized in hydrogen storage and fuel cell applications.
Sodium borate (Na2B4O7):
This compound is unique due to its dual role as an oxidizing agent and a source of active oxygen species, making it versatile for both synthetic and industrial applications.
Eigenschaften
Molekularformel |
BH3NaO4+ |
|---|---|
Molekulargewicht |
100.82 g/mol |
IUPAC-Name |
sodium;hydroperoxy(oxo)borane;hydrate |
InChI |
InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2/q;+1; |
InChI-Schlüssel |
MDGXUEVTGARGDK-UHFFFAOYSA-N |
Kanonische SMILES |
B(=O)OO.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)



![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
![4-butyl-2-[(E)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B15136177.png)


![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)

